B1579689 Boc-2,5-Dichloro-D-Phenylalanine

Boc-2,5-Dichloro-D-Phenylalanine

Cat. No.: B1579689
M. Wt: 334.2
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,5-Dichloro-D-Phenylalanine is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino terminus and two chlorine atoms at the 2- and 5-positions of the phenyl ring. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group to prevent undesired side reactions during solid-phase or solution-phase synthesis. The dichloro substitution introduces steric and electronic effects that influence peptide conformation, stability, and binding interactions.

Properties

Molecular Weight

334.2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-2,5-Dichloro-D-Phenylalanine with four structurally related amino acid derivatives, focusing on substituent effects, protecting groups, molecular weights, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Protecting Group Substituents (Position) Molecular Weight Key Applications/Research Areas Source Evidence
This compound* Boc 2,5-Cl₂ ~367.3† Peptide synthesis, enzyme inhibition N/A‡
Fmoc-2,5-Dichloro-D-Phenylalanine Fmoc 2,5-Cl₂ 456.32 Furin inhibitors, cancer research
Cbz-3,5-Dichloro-D-Phenylalanine Cbz 3,5-Cl₂ 368.28 Immune response studies, biosensing
Boc-2,5-Difluoro-D-Phenylalanine Boc 2,5-F₂ 301.3 Drug design, fluorinated peptide probes
Boc-3,5-Dichloro-D-Homophenylalanine Boc 3,5-Cl₂ (homophenylalanine) Not specified Modified peptide backbones, solubility studies

*Hypothetical molecular weight calculated by replacing fluorine atoms in Boc-2,5-Difluoro-D-Phenylalanine (MW 301.3) with chlorine (Cl ≈ 35.5 g/mol vs. F ≈ 19 g/mol).
‡Direct data for this compound is unavailable in the provided evidence; analysis is based on analogues.

Substituent Position and Halogen Effects

  • Chlorine vs. Fluorine : The dichloro substitution in this compound increases molecular weight and steric bulk compared to its difluoro analogue (Boc-2,5-Difluoro-D-Phenylalanine, MW 301.3). Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions in peptide binding pockets but reduce solubility in aqueous media .
  • For example, 3,5-dichloro derivatives are implicated in immune response modulation .

Protecting Group Comparison

  • Boc vs. Fmoc/Cbz: The Boc group is thermally labile and removed under acidic conditions, making it suitable for orthogonal protection strategies. In contrast, Fmoc (fluorenylmethyloxycarbonyl) requires basic conditions for cleavage, while Cbz (benzyloxycarbonyl) is removed via hydrogenolysis. Fmoc-2,5-Dichloro-D-Phenylalanine’s higher molecular weight (456.32 vs. ~367.3 for this compound) reflects Fmoc’s bulkier structure, which may influence peptide chain flexibility .

Notes and Limitations

The absence of direct data for this compound necessitates cautious extrapolation from analogues. Experimental validation is critical for confirming properties.

Storage conditions for Boc-protected compounds typically require refrigeration (0–6°C), as seen with Boc-D-Phenylalanine .

Chlorinated derivatives generally exhibit higher bioactivity but may require optimization for solubility in biological assays.

Preparation Methods

General Strategy for Boc Protection of 2,5-Dichloro-D-Phenylalanine

The primary approach to prepare Boc-2,5-Dichloro-D-Phenylalanine involves reacting 2,5-dichloro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base under controlled conditions. This method is adapted from the general Boc protection procedures used for amino acids, with modifications to accommodate the dichloro substitution on the phenyl ring.

Detailed Synthetic Procedure

Reagents and Solvents:

  • 2,5-Dichloro-D-phenylalanine (starting amino acid)
  • Di-tert-butyl dicarbonate (Boc2O) as Boc group donor
  • Guanidine hydrochloride or triethylamine as base catalyst
  • Ethanol or water/dioxane mixture as solvent
  • Dry solvents such as chloroform, dichloromethane, or tetrahydrofuran for workup and purification

Preparation Steps:

  • Drying of Solvents:
    Solvents such as chloroform, dichloromethane, and tetrahydrofuran are rigorously dried before use to prevent hydrolysis and side reactions. For example, chloroform is dried by refluxing with phosphorus pentoxide (P2O5) for 4–5 hours, followed by distillation under nitrogen. Dichloromethane is dried using similar methods, and tetrahydrofuran is dried over calcium hydride and further purified by distillation over sodium/benzophenone until a persistent blue color is observed.

  • Boc Protection Reaction:
    The amino acid (1 mmol) is dissolved in ethanol (1 mL) or a water/dioxane (1:1) mixture. Guanidine hydrochloride (15 mol%) or triethylamine is added as a base catalyst. Di-tert-butyl dicarbonate (2.5–3 mmol) is then introduced to the reaction mixture. The temperature is maintained between 35–40°C, and the mixture is stirred until a clear solution forms, typically taking about 6.5 hours.

  • Isolation and Purification:
    After completion, ethanol is removed under vacuum. The residue is washed successively with water and hexane or petroleum ether to remove impurities. The crude product can be recrystallized if higher purity is required.

  • Characterization:
    Successful Boc protection is confirmed by FTIR spectroscopy showing characteristic carbamate C=O bands between 1666 and 1613 cm⁻¹ and tert-butyl C(CH₃)₃ bands between 1380 and 1361 cm⁻¹.

Reaction Conditions and Yield Data

Parameter Condition/Value
Amino acid amount 1 mmol
Boc2O amount 2.5–3 mmol
Base catalyst Guanidine hydrochloride (15 mol%) or triethylamine
Solvent Ethanol or water/dioxane (1:1)
Temperature 35–40°C
Reaction time ~6.5 hours
Yield Up to 93% reported for Boc-D-Phenylalanine (expected similar for dichloro derivative)

Additional Considerations

  • The presence of the 2,5-dichloro substituents on the phenyl ring may affect solubility and reactivity; thus, reaction times and purification steps might require optimization.
  • The mixed anhydride method using ethyl chloroformate and triethylamine has been reported for related Boc-protected amino acids and may be adapted for this compound to improve yields or purity.
  • Analytical techniques such as NMR, FTIR, and mass spectrometry are essential to confirm the structure and purity of the final product.

This detailed preparation method synthesizes this compound by adapting standard Boc protection techniques with careful solvent drying and reaction control to achieve high purity and yield. The described procedures are supported by peer-reviewed research and standard synthetic organic chemistry protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-2,5-Dichloro-D-Phenylalanine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by halogenation at the 2,5-positions of the phenyl ring. Key steps include:

  • Boc protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) to prevent racemization .
  • Chlorination : Electrophilic substitution with Cl₂ or N-chlorosuccinimide under controlled temperature (0–25°C) to minimize side reactions .
  • Purification : Reverse-phase HPLC or silica gel chromatography to isolate the D-enantiomer, confirmed via chiral column analysis or polarimetry .
    • Critical Parameters : Reaction time, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) directly impact yield (typically 60–80%) and enantiomeric excess (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with PubChem or CAS data to confirm substituent positions and Boc-group retention .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₅H₁₉Cl₂NO₄) and isotopic patterns .

X-ray Crystallography : For absolute configuration confirmation, though this requires high-purity crystals .

  • Common Pitfalls : Impurities from incomplete deprotection or residual solvents (e.g., DMF) may skew results; use TLC or GC-MS for trace analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across enzyme inhibition studies?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for protease X) may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affecting ligand-protein interactions .
  • Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications, altering binding kinetics .
    • Resolution Protocol :

Standardize assay buffers and controls (e.g., positive inhibitors like E-64 for cysteine proteases).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) .
  • QSAR Analysis : Correlate substituent electronegativity (Cl vs. F) with inhibitory potency using Hammett constants .
    • Validation : Synthesize top-scoring virtual hits and test in vitro. For example, replacing 5-Cl with NO₂ may enhance π-stacking but reduce solubility .

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Key Issues :

  • Steric Hindrance : The 2,5-dichloro substituents may impede coupling efficiency; use HATU/Oxyma Pure as activating reagents for better yields .
  • Deprotection : Boc removal with TFA may cause premature cleavage of acid-labile side chains; optimize deprotection time (e.g., 30–60 min) .
    • Advanced Solution : Employ microwave-assisted SPPS to accelerate coupling rates and reduce racemization risk .

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